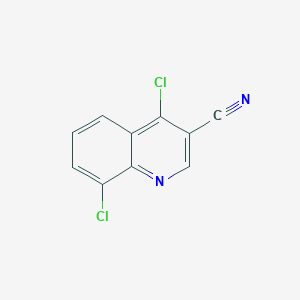
4,8-Dichloroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. It is primarily used in research settings for the development of new pharmaceuticals and other chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinoline-3-carbonitrile typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4,8-dichloroquinoline with cyanogen bromide under controlled conditions to introduce the carbonitrile group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and subsequent cyanation reactions. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dichloroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Aminated Derivatives: Formed by the substitution of chlorine atoms with amines.
Hydroxylated Derivatives: Formed by oxidation reactions.
Coupled Products: Formed by coupling reactions with various halides.
Wissenschaftliche Forschungsanwendungen
4,8-Dichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in the study of enzyme mechanisms and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 4,8-Dichloroquinoline-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine atoms and the carbonitrile group play crucial roles in binding to these targets, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at different positions, used as an intermediate for chloroquine analogs.
2,6-Dichloroquinoline-3-carbonitrile: Another dichloroquinoline derivative with different substitution patterns, used in various synthetic applications.
Uniqueness: 4,8-Dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties .
Eigenschaften
IUPAC Name |
4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNHLBOERHWBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
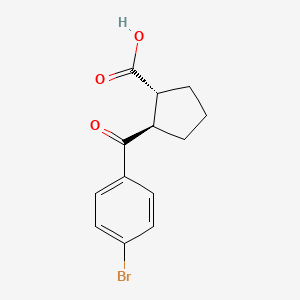
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)
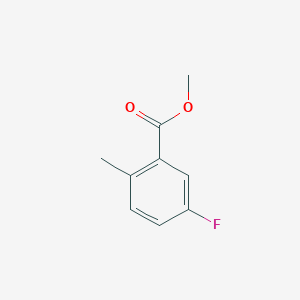
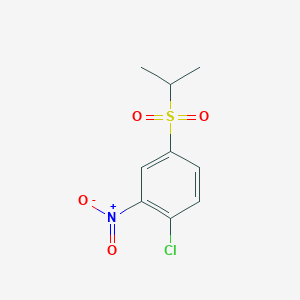

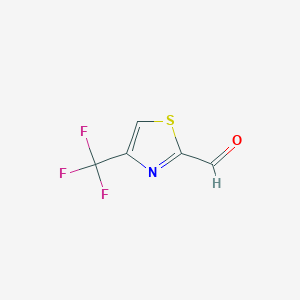
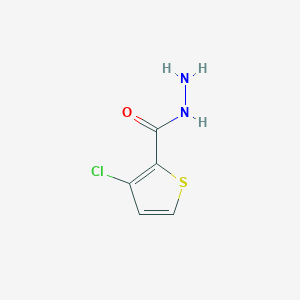
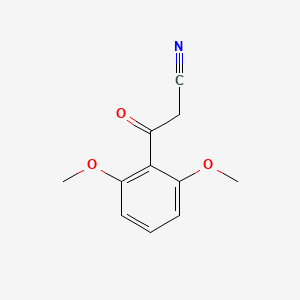
amine](/img/structure/B1323259.png)
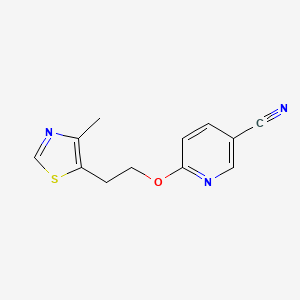
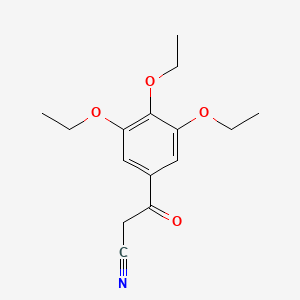

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)
